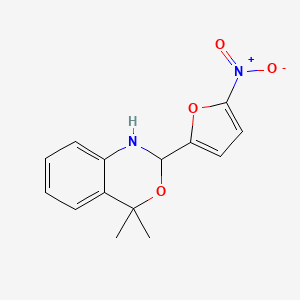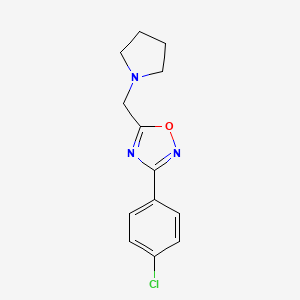![molecular formula C24H18Cl2N2O7 B5588934 4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)
4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely designed for specific biological or chemical applications. Given its structure, it appears to be related to areas of organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds like the one , typical synthesis routes may involve the formation of carbon-nitrogen bonds through reactions such as amide bond formation, carbonylation, and hydrazone formation. For example, Protti et al. (2004) investigated the photochemistry of 4-chlorophenol and 4-chloroanisole, leading to arylated products, which could be relevant to understanding the synthesis of similar complex molecules (Protti, Fagnoni, Mella, & Albini, 2004).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, Şahin et al. (2011) synthesized compounds and analyzed their molecular structures using X-ray diffraction and DFT studies, providing insights into bond lengths, angles, and molecular conformations (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The compound's potential to undergo nucleophilic or electrophilic reactions, its stability under various conditions, and its reactivity towards specific reagents are critical. For example, the reactivity of aryl cations and their addition to pi nucleophiles as explored by Protti et al. (2004), can provide insights into similar mechanisms for complex organic molecules (Protti, Fagnoni, Mella, & Albini, 2004).
科学的研究の応用
Photogeneration and Reactivity
A study by Protti et al. (2004) on the photochemistry of aromatic halides, specifically 4-chlorophenol and 4-chloroanisole, reveals that these compounds can undergo reductive dehalogenation. This process leads to the formation of arylated products through a cationic mechanism when exposed to certain conditions, such as irradiation in methanol. This suggests that compounds with similar halogenated aromatic structures might be used in photochemical synthesis to create new chemical entities or to modify existing molecules for various applications, including materials science and organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Antiallergic Potential
Metz et al. (1983) explored the antiallergic properties of cloxacepride and related compounds, demonstrating substantial oral antiallergic effects in rats. The study indicates that certain chemical modifications can enhance the antiallergic efficacy of compounds. This suggests that derivatives of complex molecules like the one might hold potential for developing new antiallergic medications or studying the mechanisms of allergic reactions (Metz, Pindell, & Chen, 1983).
Antimicrobial Activities
Research on novel 1,2,4-triazole derivatives by Bektaş et al. (2010) highlights the synthesis and antimicrobial screening of compounds with potential therapeutic applications. The study shows that structural modifications, such as the introduction of certain functional groups, can significantly impact antimicrobial activity. This implies that exploring the antimicrobial potential of complex compounds, through structural modification, could lead to the discovery of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) on the synthesis of certain triazole derivatives and their inhibition of lipase and α-glucosidase enzymes provides insights into the potential therapeutic applications of such compounds. The research demonstrates that specific structural features can enhance enzyme inhibition, suggesting possible applications in treating conditions such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O7/c1-31-21-8-14(11-27-28-23(29)12-32-18-7-4-16(25)10-17(18)26)2-5-20(21)35-24(30)15-3-6-19-22(9-15)34-13-33-19/h2-11H,12-13H2,1H3,(H,28,29)/b27-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOEDBOHFDMNB-LUOAPIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)
![[4-(2-furoyl)-1,4-diazepan-1-yl][4-(methylthio)phenyl]acetic acid](/img/structure/B5588861.png)

![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5588876.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588892.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588904.png)


![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)
![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)